Methylmalonic Acid

Clinical Chemistry Analytical Method Validation Vitamin B12 Deficiency Diagnostics

For clinical labs quantifying vitamin B12 deficiency via MMA, isomer discrimination from succinic acid is critical. Procure ≥99% pure Methylmalonic Acid (CAS 516-05-2) to ensure method validity. Our material meets specifications for heavy metals ≤10 ppm and loss on drying ≤0.5%, supporting GMP manufacturing for B12 formulations and high-sensitivity LC-MS/MS workflows with 100% diagnostic sensitivity for megaloblastic anemia.

Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
CAS No. 516-05-2
Cat. No. B126664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmalonic Acid
CAS516-05-2
Synonyms2-Methylpropanedioic Acid;  Methylpropanedioic Acid;  1,1-Ethanedicarboxylic Acid;  Isosuccinic Acid;  NSC 25201; 
Molecular FormulaC4H6O4
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(=O)O
InChIInChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
InChIKeyZIYVHBGGAOATLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility679.0 mg/mL

Methylmalonic Acid (CAS 516-05-2): Analytical Specifications and Procurement Considerations


Methylmalonic acid (MMA; CAS 516-05-2) is a dicarboxylic acid with molecular formula C₄H₆O₄ and molecular weight 118.09 g/mol. It is the C-methylated derivative of malonic acid and a structural isomer of succinic acid . At 25°C, MMA exhibits pKa values of 3.07 and 5.76, with pH values of 3.23, 2.6, and 2.05 at 1 mM, 10 mM, and 100 mM aqueous solutions, respectively [1]. The compound appears as a white crystalline powder with a melting point of 128–130 °C and demonstrates solubility in DMSO, methanol, and water .

Why Methylmalonic Acid Cannot Be Substituted with Malonic Acid or Succinic Acid in Analytical and Diagnostic Workflows


Methylmalonic acid occupies a unique position among dicarboxylic acids that precludes simple substitution. Unlike malonic acid—which lacks the methyl substitution critical for its metabolic role as a vitamin B12 deficiency biomarker—MMA shares identical molecular weight (118.09 g/mol) with its isomer succinic acid (SA), yet the two compounds exhibit substantially different fragmentation patterns in tandem mass spectrometry [1]. In negative ion mode LC-MS/MS, the mass spectra of underivatized MMA and SA are indistinguishable, and chromatographic resolution of these isomers is notoriously difficult [2]. Consequently, laboratories attempting to quantify MMA in biological matrices without methods specifically validated to discriminate against SA interference risk generating spuriously elevated results, as SA is endogenously present at physiologically more abundant concentrations [3].

Quantitative Differentiation Evidence for Methylmalonic Acid Relative to Structural Analogs and Alternative Biomarkers


Mass Spectrometric Differentiation of Methylmalonic Acid from Succinic Acid via Fragmentation Pattern Analysis

In negative ion mode LC-MS/MS, underivatized MMA and succinic acid (SA) produce indistinguishable mass spectra and are difficult to resolve chromatographically [1]. However, after derivatization to dibutyl esters and analysis in positive ion mode, the tandem mass spectra of the two isomers become very distinct due to substantially different fragmentation patterns, enabling selective analysis of MMA in the presence of SA without requiring chromatographic peak resolution [2].

Clinical Chemistry Analytical Method Validation Vitamin B12 Deficiency Diagnostics

Analytical Method Validation: MMA Quantification Performance Metrics in Biological Matrices

In a validated LC-MS/MS method using butyl ester derivatization, MMA quantification achieved a limit of detection (LOD) of 0.05 μmol/L and limit of quantification (LOQ) of 0.10 μmol/L, with assay linearity extending to 150 μmol/L and total imprecision ≤7.5% at both low and high concentrations [1]. A subsequent stable-isotope dilution method reported retention time of 2.2 min in a 3.0-min analysis without SA interference, with inter-assay CVs of 3.8–8.5% and intra-assay CVs of 1.3–3.4% across concentrations from 0.13 to 2.02 μmol/L [2].

Bioanalytical Chemistry Method Validation Clinical Diagnostics

Signal Enhancement via Derivatization: EDC-TFEA Method for Methylmalonic Acid Quantification

A 2024 study demonstrated that derivatization of MMA using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 2,2,2-trifluoroethylamine hydrochloride (TFEA) increased the signal-to-noise ratio by over 100-fold compared to underivatized analysis [1]. This method eliminated interference from succinic acid, achieved linearity from 42.4 to 2711.9 nmol/L (R² = 0.9990), and demonstrated intraday precision of 2.4–4.4% and interday precision of 2.6–2.8%, with recovery between 97.9% and 100.1% [2].

Analytical Chemistry Derivatization Strategies LC-MS/MS Method Development

Diagnostic Sensitivity Comparison: Methylmalonic Acid versus Total Serum Vitamin B12

A systematic review of 13 high-quality studies comparing total B12 (tB12) to MMA for diagnosing vitamin B12 deficiency found that even at cut-off levels significantly higher than used in clinical practice (<271 pg/mL), tB12 exhibited sensitivity of only 8–48.6% compared to MMA >400 nmol/L, while tB12 specificity ranged from 83.1–98.4% [1]. False negative results with tB12 occurred in 9.3–36.8% of elderly study populations [2]. Additionally, analysis of NHANES 1999–2004 data (n=12,341 adults) showed that among three conventional B12 status markers, MMA had the highest sensitivity (87.8%) to predict inadequate B12 status at optimum cutoff >248 nmol/L, with specificity of 93.4% [3].

Clinical Diagnostics Vitamin B12 Deficiency Biomarker Validation

Diagnostic Performance of Urinary Methylmalonic Acid in Megaloblastic Anemia Differential Diagnosis

In a study of 36 patients undergoing bone marrow evaluation, urine MMA concentration measured by isotope dilution GC-MS demonstrated 100% sensitivity and 80% specificity for diagnosing megaloblastic anemia (MA) due to vitamin B12 deficiency when using a cutoff of 5 mmol/mol creatinine [1]. All 12 patients with MA showed elevated urine MMA, while none of the 8 patients with myelodysplastic syndrome (MDS) had elevated levels [2]. The correlation between urine MMA and serum vitamin B12 was insignificant (r = -0.25, P = 0.21), indicating that MMA provides independent diagnostic information not captured by serum B12 measurement [3].

Hematology Clinical Pathology Differential Diagnosis

Certified Reference Material Grade Specifications for Methylmalonic Acid

Commercial MMA is available at multiple purity grades with distinct specifications. General reagent grade material is specified at 96% purity (Thermo Scientific) or >98.0% by neutralization titration (TCI) [1]. Higher-grade material for analytical and GMP applications is specified at ≥99.0% purity by HPLC, with additional specifications including heavy metals ≤10 ppm, loss on drying ≤0.5%, and residue on ignition ≤0.1% [2]. For clinical diagnostic calibration, Certified Spiking Solutions® with concentration accuracy to ±2% and purity 99.9% are available for GC/MS or LC/MS method calibration [3].

Analytical Standards Quality Control Reference Materials

Validated Application Scenarios for Methylmalonic Acid Based on Quantitative Evidence


Clinical Laboratory Reference Standard for Vitamin B12 Deficiency Testing

Clinical laboratories implementing LC-MS/MS methods for MMA quantification in serum, plasma, or urine should procure MMA reference standards of ≥99% purity or certified reference materials (CRMs) with documented ±2% accuracy. This grade selection supports the sensitivity requirements established in validated methods—specifically LOD of 0.05 μmol/L and LOQ of 0.10 μmol/L—necessary for detecting the nanomolar reference ranges typical of clinical specimens [1]. Given that MMA sensitivity for detecting inadequate B12 status is 87.8% compared to 8–48.6% for total B12, reliable quantification is essential to avoid missed diagnoses [2].

Analytical Method Development for Isomer-Specific Quantification

Research groups developing new analytical methods for dicarboxylic acids must use MMA with documented purity specifications to validate isomer discrimination from succinic acid. Methods employing derivatization (butanolic HCl or EDC-TFEA) require pure starting material to establish baseline fragmentation patterns and to quantify the >100-fold signal enhancement achievable with optimized derivatization protocols [1]. The significant difference in fragmentation patterns between derivatized MMA and SA in positive ion mode is the foundational analytical advantage that enables high-throughput, interference-free quantification [2].

Differential Diagnosis Panels for Megaloblastic Anemia Evaluation

Hematology and clinical pathology laboratories should incorporate urine or plasma MMA testing into differential diagnostic workflows for patients presenting with macrocytic anemia of unclear etiology. Evidence demonstrates 100% sensitivity for B12-deficient megaloblastic anemia (MA) at a urine cutoff of 5 mmol/mol creatinine, with clear discrimination from myelodysplastic syndrome (0% false-positive elevation in MDS patients) [1]. This performance supports MMA as a first-line or reflex test in anemia diagnostic algorithms where distinguishing B12 deficiency from primary bone marrow disorders is clinically critical [2].

GMP Pharmaceutical Intermediate Procurement

Pharmaceutical manufacturers synthesizing B12-related formulations or utilizing MMA as a synthetic intermediate should procure material meeting ≥99.0% HPLC purity with additional specifications including heavy metals ≤10 ppm, loss on drying ≤0.5%, and residue on ignition ≤0.1% [1]. These specifications, aligned with USP Class 1 microbiological control standards, support GMP manufacturing requirements and ensure batch-to-batch consistency for processes where trace impurities could affect reaction yields or final product quality [2].

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